2-Aminoethanethiol p-Toluenesulfonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanethiol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H7NS/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWESMYJLFQVSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent) | |
| Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3037-04-5 | |
| Record name | Ethanethiol, 2-amino-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (mercaptoethyl)ammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing Thiol and Sulfonate Moieties in Organic Chemistry
The utility of 2-Aminoethanethiol p-Toluenesulfonate in chemical research is best understood by first examining the individual characteristics of its functional components: the thiol group (-SH) and the p-toluenesulfonate group (CH₃C₆H₄SO₃⁻).
The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. sigmaaldrich.com Thiols are generally more acidic than their alcohol counterparts and the corresponding thiolate anions (RS⁻) are excellent nucleophiles. thermofisher.com This high nucleophilicity allows them to readily participate in Sₙ2 reactions with alkyl halides to form thioethers. thermofisher.com Another defining feature of thiols is their susceptibility to oxidation. Mild oxidizing agents can couple two thiol molecules to form a disulfide bond (R-S-S-R), a linkage that is crucial in determining the tertiary structure of proteins through cysteine residues. thermofisher.com Conversely, disulfides can be reduced back to thiols. researchgate.net More vigorous oxidation of thiols can lead to the formation of sulfonic acids. sigmaaldrich.com
The p-toluenesulfonate group, often abbreviated as tosylate (TsO⁻), is the conjugate base of p-toluenesulfonic acid (PTSA), a strong organic acid. PTSA is widely used as a catalyst in a multitude of organic transformations, including esterification and acetal (B89532) formation, due to its non-oxidizing nature and high acidity. researchgate.net The tosylate group itself is an excellent leaving group in nucleophilic substitution reactions. This property is exploited in organic synthesis to convert alcohols, which are poor leaving groups, into tosylates, which are readily displaced by nucleophiles. selleckchem.com The formation of the p-toluenesulfonate salt of 2-aminoethanethiol provides a stable, crystalline, and easily handleable form of the otherwise volatile and readily oxidized cysteamine (B1669678).
Overview of Research Trajectories for 2 Aminoethanethiol P Toluenesulfonate
Direct Synthesis Routes and Optimization Strategies
The direct synthesis of 2-aminoethanethiol salts often starts from precursors like 2-aminoethyl hydrogensulfate or 2-mercaptothiazoline. tdcommons.orgasianpubs.org A common industrial route involves the reaction of 2-aminoethyl hydrogensulfate with a source of hydrosulfide, such as aqueous sodium hydrosulfide. tdcommons.org The resulting cysteamine free base is highly susceptible to oxidation, especially in the presence of moisture, heat, or light, which can lead to the formation of the cystamine (B1669676) dimer impurity. tdcommons.org To circumvent this, the synthesis is often carried out in a way that the free base is not isolated. Instead, an acid is introduced to form the desired salt in situ.
One documented process, while targeting the bitartrate (B1229483) salt, illustrates the key steps applicable to forming the p-toluenesulfonate salt. It involves adding p-toluenesulfonic acid monohydrate to the reaction mixture containing the newly formed cysteamine. tdcommons.org This step protonates the basic amino group of cysteamine, forming the stable ammonium (B1175870) tosylate salt.
Optimization of these synthetic routes focuses on improving yield and purity by controlling reaction conditions. For instance, in the synthesis of cysteamine hydrochloride from 2-mercaptothiazoline, reaction pressure was found to have a significant impact on the product yield. asianpubs.org An investigation using high-pressure acidolysis demonstrated that increasing the pressure could dramatically increase the reaction rate and yield, reducing reaction time from over 160 hours at atmospheric pressure to just 7 hours at 0.3 MPa, with the yield increasing from around 70% to 95.6%. asianpubs.org
Table 1: Example of Reaction Condition Optimization for Cysteamine Salt Synthesis This table is based on the synthesis of Cysteamine Hydrochloride from 2-Mercaptothiazoline and illustrates parameters relevant to optimization.
| Parameter | Condition | Impact on Yield | Reference |
|---|---|---|---|
| Reactant Ratio (2-Mercaptothiazoline:HCl) | 1:5 (molar) | Optimal for high yield | asianpubs.org |
| Reaction Pressure | 0.3 MPa | Yield increased to 95.6% | asianpubs.org |
| Reaction Time | 7 hours | Significant reduction from 160 hours at atmospheric pressure | asianpubs.org |
| Temperature | Not specified, but involves heating in an autoclave | Heat is required for the acidolysis | asianpubs.org |
Preparation of 2-Aminoethanethiol Derivatives as Building Blocks
N-Protected 2-Aminoethanethiol Synthesis
In multi-step syntheses, particularly in peptide chemistry and the creation of complex molecules, it is often necessary to use a protected form of 2-aminoethanethiol. rsc.orgnih.gov The tert-butyloxycarbonyl (Boc) group is a common amine protecting group used for this purpose. chemicalforums.comwikipedia.org The synthesis of N-Boc protected 2-aminoethanethiol typically starts from its oxidized dimer, cystamine, which is more stable and easier to handle than cysteamine itself. chemicalforums.com
The process can involve the selective synthesis of mono-Boc-cystamine. chemicalforums.com This is achieved by reacting cystamine dihydrochloride (B599025) with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA). chemicalforums.com The base neutralizes the hydrochloride salt, freeing the amino groups to react with the Boc anhydride. chemicalforums.com Careful control of stoichiometry allows for the primary formation of the mono-protected derivative. chemicalforums.comwikipedia.org This intermediate, tert-Butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate, can then be used in further synthetic steps. wikipedia.org To obtain the desired N-Boc-2-aminoethanethiol, the disulfide bond in mono-Boc-cystamine must be cleaved via reduction.
Table 2: Reagents for Mono-Boc Protection of Cystamine
| Reactant/Reagent | Role | Molar Equivalents (Typical) | Reference |
|---|---|---|---|
| Cystamine Dihydrochloride | Starting Material | 1 | chemicalforums.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Agent | 1 | chemicalforums.com |
| Triethylamine (TEA) | Base | 3 | chemicalforums.com |
| Methanol (MeOH) | Solvent | N/A | chemicalforums.com |
Salt Formation and Stabilization of 2-Aminoethanethiol Components
The primary challenge in handling 2-aminoethanethiol is its chemical instability. nih.govresearchgate.net The free thiol (-SH) group is highly susceptible to oxidation, especially in aqueous solutions or when exposed to air, readily converting to its disulfide form, cystamine. nih.govunipr.it This oxidation process is accelerated at alkaline pH and in the presence of metal ions. nih.gov The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can further promote degradation. nih.govtdcommons.org
To overcome these stability issues, 2-aminoethanethiol is almost always converted into a salt. nih.govtdcommons.orggoogle.com The formation of a salt with a strong acid, such as p-toluenesulfonic acid, protonates the primary amino group (-NH₂). tdcommons.org This creates a stable, crystalline solid that is less prone to oxidation and easier to handle, store, and weigh accurately. tdcommons.orggoogle.com The p-toluenesulfonate salt offers good crystallinity and stability, making it a suitable form for the compound. Research into the stability of cysteamine has shown that acidic pH is essential for preventing rapid degradation. unipr.it The use of chelating agents like disodium (B8443419) edetate (EDTA) can also enhance stability by sequestering catalytic metal ions. nih.govunipr.it
Green Chemistry Approaches in Compound Preparation
Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. mdpi.com In the context of synthesizing this compound and its precursors, several green approaches can be considered.
One key strategy is the use of "one-pot" syntheses. clockss.orgnih.gov These procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce solvent waste, energy consumption, and processing time. clockss.org For example, one-pot methods have been developed for synthesizing 2-aminothiazole (B372263) derivatives, which are structurally related to some cysteamine precursors. clockss.orgnih.gov These methods often involve an initial α-halogenation of a ketone followed by cyclization with a thiourea (B124793) derivative, all in a single flask. clockss.orgnih.gov
The choice of solvent is another critical aspect of green chemistry. mdpi.com While many organic reactions use polar organic solvents, there is a growing emphasis on using greener alternatives like water or ethanol (B145695), or even performing reactions under solvent-free conditions. mdpi.comnih.gov Water is non-flammable, non-toxic, and inexpensive, though its use can be challenging for poorly soluble organic reactants. mdpi.com In a reported synthesis of 2-aminothiazoles, ethanol was used as the reaction solvent, which is a more environmentally benign choice than many other organic solvents. nih.gov
Furthermore, replacing hazardous reagents with safer alternatives is a core green chemistry principle. mdpi.comnih.gov For instance, a method for synthesizing 2-aminothiazoles replaced the toxic reagent iodine (I₂) with trichloroisocyanuric acid (TCCA) as a safe and sustainable source of halogen for the reaction. nih.govnih.gov Applying similar principles to the synthesis of 2-aminoethanethiol salts could involve replacing harsh reagents or finding catalytic routes that operate under milder conditions. The use of recyclable catalysts, such as the magnetic nanocatalyst described for thiazole (B1198619) synthesis, also aligns with green chemistry goals by simplifying product purification and reducing waste. nih.govnih.gov
Advanced Synthetic Applications and Chemical Reactivity of 2 Aminoethanethiol P Toluenesulfonate
Role as a Key Reagent in Organic Synthesis
The bifunctional nature of 2-aminoethanethiol p-toluenesulfonate makes it a valuable building block for the synthesis of complex molecules, particularly heterocyclic systems. Its amino and thiol functionalities can react independently or in concert to form a variety of structures.
Construction of Heterocyclic Systems
This compound is a key precursor in the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. nih.gov
One of the most common applications is in the preparation of thiazolidines . Thiazolidine (B150603) derivatives are synthesized through the reaction of 2-aminoethanethiol with aldehydes or ketones. nih.govresearchgate.net This reaction typically proceeds via the formation of an intermediate imine from the amine and carbonyl compound, followed by an intramolecular cyclization involving the thiol group. The p-toluenesulfonic acid that may be liberated can act as a catalyst in this process. nih.gov Thiazolidinones, a related class of compounds with significant biological activity, can be synthesized from primary amines, an aldehyde, and mercaptoacetic acid in the presence of p-toluenesulfonic acid (PTSA) and BF3. nih.gov
Another important heterocyclic system derived from this reagent is thiomorpholine (B91149) . The synthesis of thiomorpholine can be achieved through a multi-step process involving the reaction of 2-aminoethanethiol or its derivatives. For instance, a telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride with vinyl chloride, followed by a base-mediated cyclization, yields thiomorpholine. chemrxiv.orgresearchgate.netnih.gov This highlights the utility of the cysteamine backbone in forming six-membered heterocycles.
The versatility of 2-aminoethanethiol extends to the synthesis of other heterocyclic systems, such as 2-iminothiazolidines, through various synthetic strategies. researchgate.net
Derivatization Strategies for Functional Group Modification
The reactive amino and thiol groups of this compound allow for its use in derivatization strategies to modify the functional groups of various molecules, including amino acids, peptides, carbohydrates, and polymers.
In the field of proteomics and peptide chemistry, the selective modification of amino acids is crucial for analytical and functional studies. While direct derivatization of amino acids and peptides with this compound is not extensively documented, the principles of amine and thiol chemistry are widely applied. For instance, the thiol group of cysteine residues in peptides is a common target for selective modification. nih.gov Reagents with similar functionalities are used to introduce specific tags or to study protein structure and function.
Derivatization of amino compounds with reagents like diethyl ethoxymethylenemalonate (DEEMM) is a common strategy to improve their chromatographic behavior and detection sensitivity in mass spectrometry. nih.gov Furthermore, blocking the thiol group of cysteine residues in proteins has been shown to significantly improve the resolution in two-dimensional gel electrophoresis, a key technique in proteomics. nih.gov
The functionalization of carbohydrates and polymers with 2-aminoethanethiol can impart new properties and functionalities to these macromolecules. The primary amino group or the thiol group can be used to attach the molecule to the polymer or carbohydrate backbone.
A notable example is the functionalization of polymers. The radical addition of 2-aminoethanethiol hydrochloride to allyl-terminated polymers is a known method for introducing primary amino groups. utsouthwestern.edu This process can be sensitive to reaction conditions, as the nucleophilic nature of the amino group can lead to side reactions with other functional groups in the polymer, such as esters. utsouthwestern.edu
| Polymer Type | Functionalization Reagent | Resulting Functionality | Application |
| Allyl-terminated PEG-PCL | 2-Aminoethanethiol hydrochloride | Primary amino groups | Folate conjugation for targeted drug delivery utsouthwestern.edu |
Radical Reactions and Thiol-Ene Click Chemistry Applications
The thiol group of this compound is particularly well-suited for participation in radical reactions, most notably the thiol-ene "click" reaction. wikipedia.org This reaction, which involves the addition of a thiol across a double bond, is known for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions, fitting the criteria for click chemistry. wikipedia.orgyoutube.com
The thiol-ene reaction can be initiated by light or heat and proceeds via a free-radical mechanism. wikipedia.org This reaction has found broad applications in materials science and bioconjugation. rsc.orgrsc.org For example, the photochemical thiol-ene reaction of cysteamine hydrochloride with vinyl chloride is a key step in a continuous flow synthesis of thiomorpholine. researchgate.netnih.gov This reaction proceeds in high yield and demonstrates the robustness of the thiol-ene reaction for constructing important chemical intermediates. researchgate.netnih.gov
The versatility of the thiol-ene reaction allows for the synthesis of complex architectures, such as dendrimers and modified polymers. youtube.com It is also used for surface patterning and the creation of biocompatible nanoconjugates. rsc.orgnih.gov
| Reaction Type | Reactants | Product | Key Features |
| Photochemical Thiol-Ene | Cysteamine hydrochloride, Vinyl chloride | Half-mustard intermediate for Thiomorpholine synthesis | High yield, Continuous flow process researchgate.netnih.gov |
| Thiol-Ene Click Chemistry | Thiol-containing molecule, Alkene | Thioether | High efficiency, Biocompatible, Used in bioconjugation wikipedia.orgrsc.orgnih.gov |
Catalytic Influence of the p-Toluenesulfonate Counterion
The p-toluenesulfonate (tosylate) anion present in this compound is not merely an inert counterion. p-Toluenesulfonic acid (p-TsOH) is a strong organic acid with a pKa of approximately -2.8, making it a potent proton donor. fiveable.mewikipedia.org This acidic nature allows it to act as a catalyst in a variety of organic reactions.
In reactions involving this compound, the tosylate counterion can be released as p-TsOH, which can then catalyze subsequent steps. For instance, in the synthesis of heterocyclic systems, p-TsOH can catalyze the formation of imines and subsequent cyclization reactions. nih.govrsc.org Its high acidity helps in activating various organic functional groups. rsc.org
p-TsOH is favored in many synthetic applications due to its numerous advantages. It is a non-toxic, commercially available, and relatively inexpensive solid that is soluble in many organic solvents. rsc.org It is also a non-oxidizing acid, which can be beneficial compared to strong mineral acids like sulfuric or nitric acid. rsc.org Furthermore, p-TsOH is an effective dehydrating agent, which can be crucial in driving equilibrium reactions, such as acetal (B89532) formation, to completion. fiveable.me
Acid-Catalyzed Organic Transformations
The p-toluenesulfonate component of this compound can act as a Brønsted acid catalyst in a variety of organic transformations. This acidic character is often employed to activate functional groups and facilitate cyclization and condensation reactions. While specific studies focusing solely on this compound as the catalyst are not extensively documented, the catalytic activity of p-toluenesulfonic acid is well-established for numerous transformations, suggesting the potential applications of its salt form.
One of the primary applications of acid catalysts like p-toluenesulfonic acid is in the synthesis of heterocyclic compounds. For instance, p-toluenesulfonic acid has been effectively used as a catalyst in the Biginelli reaction to produce dihydropyrimidines. This reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). The acid catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack and subsequent cyclocondensation. It is plausible that this compound could serve a similar catalytic role, with the added benefit of the cysteamine moiety potentially influencing the reaction pathway or product stereochemistry.
The synthesis of thiazolidine derivatives is another area where acid catalysis is crucial. Thiazolidines are typically synthesized through the condensation of a β-amino-thiol with an aldehyde or ketone. While there is extensive literature on the synthesis of thiazolidines, specific examples using this compound are not prevalent. However, the inherent structure of the 2-aminoethanethiol portion of the molecule makes it a prime candidate for participating in such cyclizations, either as a reactant or as a precursor that can be deprotonated in situ.
The following table summarizes representative acid-catalyzed reactions where p-toluenesulfonic acid is used, indicating potential applications for this compound.
| Reaction Type | Reactants | Catalyst | Product | Potential Role of this compound |
| Biginelli Reaction | Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | p-Toluenesulfonic acid | Dihydropyrimidine | Catalyst |
| Thiazolidine Synthesis | Aldehyde/Ketone, β-Amino-thiol | Acid/Base | Thiazolidine | Reactant/Catalyst |
| Acetal/Ketal Formation | Aldehyde/Ketone, Diol | p-Toluenesulfonic acid | Acetal/Ketal | Catalyst |
This table presents potential applications based on the known reactivity of p-toluenesulfonic acid and 2-aminoethanethiol.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The bifunctional nature of this compound, possessing both nucleophilic (amine and thiol) and acidic (p-toluenesulfonate) moieties, makes it an intriguing component for the design of novel MCRs.
While specific MCRs explicitly employing this compound are not widely reported in dedicated studies, its constituent parts are frequently used in such reactions. For example, aminothiols are key building blocks in the synthesis of various sulfur and nitrogen-containing heterocycles through MCRs. These reactions often lead to the formation of thiazolidines and other related structures with significant biological activity. slideshare.netnih.gov
The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce α-acylamino amides and α-acyloxy carboxamides, respectively. nih.govcem.comnih.govorganic-chemistry.org The amine component in the Ugi reaction is a critical reactant. The amino group of 2-Aminoethanethiol could potentially participate in Ugi-type reactions, leading to products bearing a pendant thiol group, which could be valuable for further functionalization or for applications in areas like peptide and protein chemistry.
The following table outlines hypothetical multicomponent reactions where this compound could be a key reactant.
| MCR Type | Potential Reactants with this compound | Potential Product Scaffold |
| Ugi-type Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic acid | α-Acylamino amide with a pendant thiol |
| Thiazolidine-forming MCR | Aldehyde/Ketone, Isocyanide | Functionalized thiazolidine derivative |
| 1,4-Thiazine Synthesis | α,β-Unsaturated ketone, Isocyanide | Substituted 1,4-thiazine derivative |
This table is based on the known reactivity of the functional groups present in this compound and common MCR protocols.
Catalysis in Polymerization and Deprotection Processes
The catalytic properties of this compound extend to the fields of polymer chemistry and synthetic organic chemistry, particularly in polymerization and deprotection steps.
Polymerization:
Sulfur-containing polymers are a class of materials with unique properties, including high refractive indices and metal-binding capabilities. mdpi.comtotal-synthesis.comnih.gov The thiol group in 2-aminoethanethiol can act as a chain transfer agent in radical polymerizations or as an initiator in ring-opening polymerizations (ROP) of cyclic monomers like lactones and carbonates. The p-toluenesulfonate counter-ion can also catalyze ROP. For instance, p-toluenesulfonic acid is a known catalyst for the ROP of lactones. The combination of these functionalities in one molecule could offer unique control over polymerization processes.
Although direct studies on this compound in polymerization are scarce, the principles of using aminothiols and sulfonic acids as catalysts are well-established.
Deprotection Processes:
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. The removal of these groups, or deprotection, is a critical step. The acidic nature of the p-toluenesulfonate moiety in this compound makes it a potential catalyst for the acid-labile deprotection of common protecting groups. For example, the tert-butoxycarbonyl (Boc) group, widely used for protecting amines, is readily cleaved under acidic conditions. p-Toluenesulfonic acid is a common reagent for this purpose.
The following table summarizes potential catalytic applications in deprotection.
| Protecting Group | Functional Group Protected | Potential Deprotection Conditions with this compound |
| tert-Butoxycarbonyl (Boc) | Amine | Catalytic amount in a suitable solvent |
| Benzyloxycarbonyl (Cbz) | Amine | While typically removed by hydrogenolysis, strong acid can also cleave it. |
| Tetrahydropyranyl (THP) | Alcohol | Mildly acidic conditions |
This table is based on established deprotection methodologies using p-toluenesulfonic acid.
Mechanistic Elucidation of Reactions Involving 2 Aminoethanethiol P Toluenesulfonate
Detailed Reaction Pathway Investigations
Detailed investigations into the reaction pathways of 2-Aminoethanethiol p-Toluenesulfonate are often centered on the nucleophilic character of the thiol and amino groups. One of the most well-documented reaction pathways is the formation of thiazolidine (B150603) derivatives through condensation with aldehydes and ketones.
The reaction between cysteamine (B1669678) and an aldehyde proceeds under mild conditions, such as neutral pH and room temperature, to form a thiazolidine derivative. This derivatization is typically fast and nearly complete. science.gov The proposed mechanism involves a two-step process. Initially, the amine group of cysteamine attacks the carbonyl carbon of the aldehyde, forming an imine intermediate. Subsequently, the thiol group attacks the imine carbon in an intramolecular cyclization, leading to the stable five-membered thiazolidine ring. nih.gov
Another significant reaction pathway involves the behavior of cysteamine as a chain transfer agent in polymerization reactions. For instance, in the polymerization of N-isopropylacrylamide (NIPAm), 2-aminoethanethiol can be used to introduce amino-terminated end groups to the polymer chain. The efficiency of this process is dependent on the transfer constant of the thiol to the growing polymer radical.
In biological contexts, cysteamine participates in disulfide exchange reactions. For example, in the treatment of cystinosis, cysteamine enters the lysosomes and reacts with cystine. This reaction breaks the disulfide bond of cystine, forming a mixed disulfide of cysteine and cysteamine, as well as a molecule of cysteine. These smaller, more soluble molecules can then be transported out of the lysosome.
Role of Leaving Groups and Protecting Groups in Reaction Dynamics
The p-toluenesulfonate (tosylate) group in this compound plays a crucial role as an excellent leaving group in nucleophilic substitution reactions. Tosylate is the conjugate base of p-toluenesulfonic acid, a strong acid, which makes it a very stable anion and therefore a good leaving group. researchgate.netcam.ac.uk This property is fundamental in reactions where the ethylamine (B1201723) backbone of the molecule acts as an electrophile.
In a hypothetical S_N2 reaction, a nucleophile would attack the carbon atom attached to the sulfonate ester, leading to the displacement of the tosylate group. The reaction would proceed with an inversion of stereochemistry at the reaction center.
The presence of both a nucleophilic amino and thiol group within the same molecule necessitates the use of protecting groups in many synthetic applications to achieve selectivity. The amino group is particularly susceptible to a wide range of reactions. nih.gov
Common Protecting Group Strategies for the Amino Group:
| Protecting Group | Introduction Method | Removal Conditions |
| Protonation | Treatment with acid | Neutralization with a base |
| Acylation (e.g., Acetyl) | Reaction with an acyl chloride or anhydride | Acidic or basic hydrolysis |
| Carbamates (e.g., Boc, Cbz) | Reaction with di-tert-butyl dicarbonate (B1257347) or benzyl (B1604629) chloroformate | Acidic conditions (Boc) or hydrogenolysis (Cbz) |
| Sulfonylation (e.g., Tosyl) | Reaction with a sulfonyl chloride (e.g., tosyl chloride) | Strong acid and heat, or reducing conditions umn.edu |
The thiol group can also be protected, often as a thioether or a disulfide, to prevent its participation in undesired side reactions. The choice of protecting groups for both the amine and thiol is critical and must be orthogonal, meaning one can be removed without affecting the other, to allow for selective transformations at different parts of the molecule.
Studies on Intermediates and Transition States
The direct experimental observation of intermediates and transition states in chemical reactions is often challenging due to their transient nature. nih.govnih.gov However, their existence and structure can be inferred from kinetic data, trapping experiments, and computational studies.
In the formation of thiazolidines from cysteamine and aldehydes, an imine intermediate is proposed. nih.gov The formation of this intermediate is the result of the initial nucleophilic attack of the amine on the carbonyl group, followed by dehydration. This intermediate is then trapped intramolecularly by the thiol group.
Reaction Intermediates in Cysteamine Reactions:
| Reaction Type | Proposed Intermediate | Method of Study |
| Thiazolidine formation | Imine | Mechanistic proposal based on product structure nih.gov |
| Disulfide exchange | Mixed disulfide (cysteine-cysteamine) | Analysis of reaction products in biological systems |
| Radical reactions | Thiyl radical (RS•) | ESR spectroscopy, computational studies nih.gov |
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms and characterizing the structures and energies of transition states. nih.gov For reactions involving cysteamine, computational models can be used to map the potential energy surface, identify the lowest energy reaction pathways, and visualize the geometry of the transition states. For instance, in a nucleophilic substitution reaction involving the tosylate as a leaving group, the transition state would feature partially formed and partially broken bonds between the carbon center, the incoming nucleophile, and the departing tosylate group.
Photochemical and Radical Reaction Mechanisms
The thiol group of 2-aminoethanethiol is susceptible to photochemical and radical-mediated reactions. The relatively weak S-H bond can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator to form a thiyl radical (RS•). researchgate.net
Thiol-Ene Radical Reaction:
The generated thiyl radical can participate in various reactions, most notably the thiol-ene "click" reaction. This process involves the anti-Markovnikov addition of the thiyl radical to an alkene. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming a thioether product. researchgate.net This reaction is highly efficient and orthogonal to many other functional groups, making it a valuable tool in bioconjugation and materials science.
Photolysis and Photo-oxidation:
Direct photolysis of molecules containing disulfide bonds, such as the oxidized form of cysteamine (cystamine), primarily results in S-S bond cleavage. researchgate.net In the presence of oxygen, the photo-oxidation of cysteine and related compounds can lead to the formation of species like cysteic acid. researchgate.netmdpi.com
Cysteamine and its disulfide, cystamine (B1669676), are also known for their ability to scavenge primary radicals generated during the radiolysis of water, such as hydroxyl radicals (•OH). This radical scavenging activity is the basis for their radioprotective properties. The reaction of cysteamine with •OH radicals is extremely fast and leads to the formation of the thiyl radical. nih.gov
Research on Advanced Materials and Surface Functionalization
Integration into Functional Polymeric Architectures
The compound is a critical monomer and intermediate in the synthesis of specialized polymers designed for biomedical and high-performance applications.
Poly(ester amide)s (PEAs) are a class of biodegradable polymers that merge the favorable mechanical properties of polyamides with the degradability of polyesters. uc.pt A prevalent synthetic strategy for creating PEAs based on α-amino acids involves a two-step process where 2-Aminoethanethiol p-Toluenesulfonate's components play a crucial role.
First, a diester-diamine monomer is synthesized through the condensation of an α-amino acid with a diol. These resulting monomers are often unstable as free bases and prone to undesirable side reactions. mdpi.comresearchgate.net To overcome this, p-toluenesulfonic acid (p-TSA) is used to form stable di-p-toluenesulfonic acid salts of the diester-diamine. uc.ptmdpi.com These stable salt monomers can then be reliably used in subsequent polymerization reactions, typically through interfacial polycondensation with a diacid chloride, to yield the final PEA. mdpi.comnih.gov This method allows for the creation of a wide array of PEAs with tailored properties by varying the constituent amino acids, diols, and diacids. nih.gov
| Component Type | Examples | Reference |
|---|---|---|
| α-Amino Acids | L-Phenylalanine, L-Methionine, Glycine, L-Leucine, L-Isoleucine | researchgate.netnih.govupc.edu |
| Diols | 1,4-Butanediol, 1,6-Hexanediol, 1,12-Dodecanediol, Dianhydrohexitols | researchgate.netnih.govupc.edu |
| Diacids (as Diacyl Chlorides) | Sebacic Acid, Adipic Acid, Succinic Acid | researchgate.netnih.gov |
| Stabilizing Acid | p-Toluenesulfonic Acid (p-TSA) | uc.ptmdpi.comresearchgate.netnih.govupc.edu |
There is a growing demand for polymers derived from renewable resources. nih.govacs.org 2-Aminoethanethiol and p-toluenesulfonic acid are instrumental in synthesizing novel bio-based monomers. One notable example involves a three-stage process to create hybrid aromatic-aliphatic monomers. mdpi.com In this process, cysteamine (B1669678) (the aminoethanethiol (B8698679) component) is reacted with limonene (B3431351) (a terpene from citrus fruits) via a thiol-ene coupling reaction to form a diamine. mdpi.com Separately, bio-based phenolic acids like coumaric or ferulic acid are chemically modified. Finally, the limonene-cysteamine diamine is reacted with the modified phenolic acids through amidation to produce the final hybrid monomer. mdpi.com p-Toluenesulfonic acid monohydrate is used as a catalyst in related synthetic steps. mdpi.com These monomers can then be photopolymerized to create crosslinked polymer networks. mdpi.com
Another approach utilizes diols derived entirely from renewable resources, such as 1,4:3,6-dianhydrosorbitol, which is derived from starch. upc.edu These bio-based diols are reacted with α-amino acids in the presence of p-toluenesulfonic acid to form ester bisammonium p-toluenesulfonate salts, which are then polycondensed to create PEAs. upc.edu
Injectable hydrogels are materials that can be delivered in a liquid state through a syringe and then solidify in-situ, forming a scaffold for tissue engineering or a depot for drug delivery. nih.govnih.gov The thiol group (-SH) of 2-aminoethanethiol is particularly valuable for hydrogel formation. One established method involves the reaction between polymers functionalized with multiple thiol groups and gold nanoparticles. google.com The strong affinity between sulfur and gold leads to the formation of crosslinks, causing the polymer solution to gel. google.com By incorporating a thiol-containing molecule like 2-aminoethanethiol into a polymer backbone, it is possible to create materials suitable for this type of injectable hydrogel system.
Noncovalent Interactions in Graphene and Nanomaterial Functionalization
Graphene, a single layer of carbon atoms, possesses remarkable electronic and mechanical properties, but its inert and hydrophobic surface can be a limitation. nih.gov Functionalization is key to unlocking its potential. The thiol group of 2-aminoethanethiol enables a powerful covalent modification strategy known as the thiol-ene "click" reaction. nih.govsemanticscholar.org This reaction can directly attach the functional molecule to the sp² carbon framework of pristine graphene. nih.gov
In a representative study, a thiol-containing molecule was reacted with pristine graphene in ethanol (B145695). nih.govresearchgate.net This process covalently grafts the molecule onto the graphene surface, fundamentally altering its properties. The success of this functionalization is confirmed by various analytical techniques. For instance, Raman spectroscopy shows a significant increase in the intensity ratio of the D band to the G band (ID/IG), which indicates the introduction of sp³-hybridized carbon atoms (defects) into the sp² lattice of graphene, a hallmark of covalent functionalization. nih.govsemanticscholar.org This modification leads to practical benefits, such as dramatically improved water dispersibility of the naturally hydrophobic graphene. nih.gov
| Property | Pristine Graphene | Functionalized Graphene | Reference |
|---|---|---|---|
| Raman ID/IG Ratio | 0.3 | 0.7 | nih.govsemanticscholar.org |
| Water Dispersibility | Poor (sediments quickly) | High (stable dispersion for over 1 week) | researchgate.net |
| Sulfur Content (Atomic %) | 0% | 4.79% | nih.govsemanticscholar.org |
Beyond covalent attachment, the amine and thiol groups can participate in noncovalent interactions, such as hydrogen bonding and electrostatic interactions, or act as anchor points for other molecules, including peptides screened through phage display for specific graphene recognition. nih.gov
Surface Modification for Biosensing and Catalysis
The dual functionality of 2-aminoethanethiol makes it an excellent agent for modifying surfaces to create biosensors and catalysts. The amino (-NH2) group is particularly effective at anchoring and dispersing metal nanoparticles on a support material. nih.gov In one study, a mesoporous silica (B1680970) surface was modified with amino groups, which then served as anchor points for palladium (Pd) nanoparticles. nih.gov This modification resulted in highly dispersed Pd nanoparticles and an electron-rich state at the Pd centers, which significantly enhanced the catalytic activity and stability for the oxidation of toluene, a volatile organic compound. nih.gov
For biosensing, the ability to functionalize surfaces is paramount. The bifunctionality of 2-aminoethanethiol allows it to act as a linker molecule. For example, the thiol group can bind to a gold surface (like an electrode), leaving the amine group exposed and available for further reaction, such as attaching a biorecognition element (e.g., an enzyme or antibody). This principle is also seen in the functionalization of graphene, where bifunctional peptides can be used to create highly sensitive sensors for molecules like TNT. nih.gov
Biochemical Research and Interactions
Elucidating Biochemical Reactivity and Interactions with Endogenous Molecules
The reactivity of the sulfhydryl group in 2-aminoethanethiol is central to its biological effects. It readily engages in redox reactions and can interact with numerous endogenous molecules, most notably proteins containing cysteine residues.
Formation of Disulfide Bonds with Biomolecules
A primary reaction of 2-aminoethanethiol in a biological environment is the formation of disulfide bonds through thiol-disulfide exchange or oxidation. The thiol group (-SH) of 2-aminoethanethiol can react with other thiol-containing molecules, such as the side chain of cysteine, to form a mixed disulfide. This process is a reversible post-translational modification that can alter a protein's structure and function. nih.gov
For instance, human serum albumin (HSA), the most abundant protein in blood plasma, possesses a single free cysteine residue (Cys34) that is a known target for such modifications. nih.gov The redox state of Cys34 is influenced by its interaction with low-molecular-weight thiols like cysteine. nih.gov 2-Aminoethanethiol can participate in similar thiol-disulfide exchange reactions with Cys34 of HSA. This interaction is non-enzymatic and is a key aspect of how the body maintains its redox balance in extracellular fluids. nih.govnih.gov
Furthermore, 2-aminoethanethiol can react with itself to form its oxidized dimer, cystamine (B1669676), or it can form mixed disulfides with proteins that have accessible cysteine residues. This reactivity is particularly relevant in the context of the enzyme cysteamine (B1669678) dioxygenase (ADO), where substrate-mediated reduction of the enzyme's iron center can lead to the formation of a disulfide product from the substrate. utsa.edu
| Biomolecule | Interaction Type | Significance | Reference |
|---|---|---|---|
| Cysteine (in proteins) | Thiol-Disulfide Exchange | Forms mixed disulfide bonds, altering protein structure and function. This is a common post-translational modification. | nih.gov |
| Human Serum Albumin (HSA) | Mixed Disulfide Formation at Cys34 | Contributes to the redox state of albumin in plasma, a biomarker for oxidative stress. | nih.gov |
| 2-Aminoethanethiol (self-reaction) | Oxidation | Forms the dimer cystamine, which can also participate in biological reactions. | utsa.edu |
Ligand-Protein Interactions in Chemical Biology
2-Aminoethanethiol serves as a specific ligand for the enzyme cysteamine dioxygenase (ADO), a non-heme iron-dependent enzyme. nih.govnih.gov ADO is recognized as an enzymatic oxygen sensor that regulates the stability of proteins that have an N-terminal cysteine (Nt-cys). nih.govnih.gov The enzyme catalyzes the oxygen-dependent oxidation of this N-terminal cysteine, marking the protein for degradation. nih.gov
Research has identified specific proteins, such as Regulator of G-protein Signaling 4 (RGS4), RGS5, and Interleukin-32 (IL-32), as substrates for ADO. nih.govnih.govnih.govbiorxiv.org Biophysical studies have elucidated the key features of this ligand-protein interaction:
Essential Moieties: A free, unmodified N-terminal thiol group and an N-terminal amine group on the substrate are crucial for binding to ADO. nih.gov
Binding Mode: Spectroscopic studies suggest that both small molecule substrates like cysteamine and larger peptide substrates like the N-terminus of RGS5 coordinate to the iron center in the enzyme's active site via their free thiol group in a monodentate fashion. utsa.edunih.govnsf.gov
Active Site Access: The crystal structure of mammalian ADO reveals a wide substrate access channel, which explains its ability to bind both small molecules like cysteamine and larger N-terminal cysteine peptides. acs.org
This specific recognition and binding process highlights the role of 2-aminoethanethiol as a key molecule in the N-degron pathway, a critical process for protein turnover and oxygen homeostasis. nih.govnih.gov
Coordination Chemistry with Metal Ions in Biological Systems
The interaction between ligands and metal ions is a fundamental principle of bioinorganic chemistry, essential for the function of many enzymes and proteins. 2-Aminoethanethiol participates directly in coordination chemistry within biological systems, most notably in the active site of cysteamine dioxygenase (ADO). nsf.gov
The catalytic center of ADO contains a ferrous iron (Fe²⁺) ion. nih.gov In its resting state, this iron is coordinated by three histidine residues and three water molecules. nih.gov Upon substrate binding, the 2-aminoethanethiol molecule displaces a water molecule and coordinates directly to the Fe²⁺ ion. utsa.edunih.gov
Key findings from spectroscopic and structural studies include:
Monodentate Coordination: The thiol group of 2-aminoethanethiol binds to the iron center in a monodentate arrangement. utsa.edunih.gov
Activation for Oxygen Binding: Substrate binding to the iron center is a crucial step that prepares the enzyme for reacting with molecular oxygen (O₂). nsf.gov
Metal Ion Specificity: While iron is the natural metal cofactor, studies with metal-substituted ADO have shown that cobalt (Co²⁺) and nickel (Ni²⁺) can also support catalytic activity, although to a lesser extent than iron. nsf.govutsa.edu In these substituted enzymes, cysteamine still binds to the metal center, forming a complex that can then react with oxygen. utsa.edu
This coordination of 2-aminoethanethiol to the iron center is the initial, critical step in the enzymatic cycle that leads to the oxidation of the thiol group.
| Metal Ion | Enzyme Context | Binding Details | Functional Outcome | Reference |
|---|---|---|---|---|
| Iron (Fe²⁺) | Native human and mouse ADO | The substrate's thiol group coordinates to the non-heme iron in a monodentate fashion. | Activates the enzyme for O₂ binding and subsequent catalysis of thiol oxidation. | utsa.edunih.govnsf.gov |
| Cobalt (Co²⁺) | Metal-substituted human ADO | Cysteamine binds to the Co²⁺ center, forming a high-spin complex. | Enables catalytic oxygenation, though less efficient than the native iron enzyme. Forms a detectable Co(III)-superoxo intermediate upon reaction with O₂. | nsf.govutsa.edu |
| Nickel (Ni²⁺) | Metal-substituted human ADO | Cysteamine binds to the Ni²⁺ center. | Demonstrates catalytic competence for cysteamine oxygenation, but is significantly less active than the native iron or cobalt-substituted enzyme. | nsf.govutsa.edu |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Aminoethanethiol p-Toluenesulfonate, these studies would typically analyze the individual ions: the 2-aminoethanethiolium cation (the protonated form of cysteamine) and the p-toluenesulfonate anion.
Molecular Structure and Electronic Properties: Theoretical calculations can determine the optimized geometry, bond lengths, and bond angles of both the cation and the anion. For the 2-aminoethanethiolium cation, studies focus on the conformational possibilities arising from rotation around the C-C and C-S bonds. The distribution of electron density and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In the case of aminothiols, the sulfur and nitrogen atoms are primary sites of interest for reactivity. mdpi.comnih.gov
Theoretical studies on related aminonitriles have shown that the protonated form of the amino group significantly influences the reactivity of the molecule by lowering the energy of the LUMO, making it more susceptible to nucleophilic attack. mdpi.comnih.gov A similar principle applies to the 2-aminoethanethiolium cation, where the protonated amine group affects the reactivity of the thiol group.
Reactivity Descriptors: Quantum chemical methods are used to calculate various reactivity descriptors. These parameters help in predicting how and where a molecule will react.
| Reactivity Descriptor | Description | Relevance to this compound |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Indicates the ease of oxidation of the thiol group. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to act as an oxidizing agent. |
| Fukui Functions | Describe the change in electron density at a specific point when the total number of electrons changes. | Pinpoints the most electrophilic and nucleophilic sites within the 2-aminoethanethiolium cation and p-toluenesulfonate anion. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov |
This table is generated based on established principles of computational chemistry and its application to similar molecules.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com These simulations provide a view of the dynamic evolution of a system, offering insights that are not available from static quantum chemical calculations.
For this compound, MD simulations could be employed to understand its behavior in different environments, such as in aqueous solution. The simulations would model the interactions between the 2-aminoethanethiolium cations, p-toluenesulfonate anions, and the surrounding solvent molecules. Coarse-grained MD simulations, in particular, are advantageous for modeling larger systems and longer timescales, which is crucial for understanding processes like self-assembly or interaction with biological macromolecules. mdpi.com
Key insights from MD simulations would include:
Solvation Structure: How water molecules arrange around the ionic components of the salt, particularly the charged amino group, the thiol group, and the sulfonate group.
Ion Pairing: The dynamics and stability of the interaction between the 2-aminoethanethiolium cation and the p-toluenesulfonate anion in solution.
Conformational Dynamics: The flexibility of the 2-aminoethanethiolium cation and how its conformation changes over time in a solvated environment.
Transport Properties: Estimation of properties like diffusion coefficients, which are important for understanding its behavior in various applications.
Studies on similar molecules, such as cysteamine (B1669678), have utilized MD simulations to understand their radioprotective mechanisms by modeling their interactions with the products of water radiolysis. mdpi.com Although not directly on the p-toluenesulfonate salt, these studies highlight the power of MD in simulating the complex dynamic interactions of aminothiols in solution.
Prediction of Reaction Mechanisms and Catalytic Activity
Theoretical chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and activation energies. nih.gov For this compound, the reactivity is primarily centered on the nucleophilic thiol group and the basic amino group of the cation.
Nucleophilic Substitution Reactions: The thiol group of 2-aminoethanethiol is a potent nucleophile. Theoretical studies on the reactions of biothiols with electrophiles, such as in SNAr (nucleophilic aromatic substitution) reactions, have been performed. frontiersin.org These studies elucidate the reaction pathway, determining whether the mechanism is concerted or stepwise by locating transition states and intermediate structures on the potential energy surface. frontiersin.org Computational models can predict the activation barriers, which correlate with reaction rates, and explain how factors like pH (which affects the protonation state of the thiol and amino groups) influence reactivity. frontiersin.org
Thiol-Disulfide Exchange: A key reaction involving thiols is the thiol-disulfide exchange, which is crucial in many biological processes. Computational models can investigate the mechanism of this reaction involving 2-aminoethanethiol, predicting the stability of intermediates and the energy barriers for the forward and reverse reactions.
Catalytic Activity: If 2-aminoethanethiol were to act as a catalyst, for instance in promoting the formation of other molecules, theoretical calculations could help to understand its catalytic cycle. For example, studies on the reaction of aminothiols with aminonitriles have used theoretical calculations to support experimental findings and predict the relative reactivity of different substrates. mdpi.comnih.gov These calculations showed that the protonated form of an aminonitrile was more reactive, a principle that can be extended to understand how the 2-aminoethanethiolium cation might interact with and catalyze reactions of other molecules. mdpi.comnih.gov
A computational study on the reaction of nitriles with cysteamine (as a model for cysteine) identified the transition state for the formation of a thioimidate, showing a concerted mechanism where the nucleophilic attack and proton transfer occur simultaneously. nih.gov The calculated activation energies provided a relative scale for the reactivity of different nitriles. nih.gov
| Reaction Type | Predicted Mechanism | Key Computational Insights |
| SNAr with Electrophiles | Concerted or borderline stepwise frontiersin.org | Identification of transition state, influence of pH on reactivity. frontiersin.org |
| Reaction with Nitriles | Concerted synchronous mechanism nih.gov | Calculation of activation energy (Ea) to predict reactivity trends. nih.gov |
| Thiol-Promoted Fragmentation | Retro-Diels-Alder (rDA) following conjugate addition acs.org | Calculation of activation barriers and correlation with experimental reaction rates. acs.org |
This table synthesizes findings from computational studies on the reactivity of aminothiols.
Theoretical Characterization of Intermolecular Interactions
The physical and chemical properties of this compound in its solid state and in solution are governed by a network of intermolecular interactions. Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are exceptionally suited for characterizing these non-covalent interactions. amercrystalassn.orgwikipedia.orgwiley-vch.de
Ionic Interactions: The primary interaction in the solid state is the electrostatic attraction between the positively charged 2-aminoethanethiolium cation (R-NH3+) and the negatively charged p-toluenesulfonate anion (Ar-SO3-).
Hydrogen Bonding: Hydrogen bonds play a critical role in the crystal lattice and in solution. Theoretical calculations can identify and quantify the strength of these bonds. Potential hydrogen bond donors include the ammonium (B1175870) group (-NH3+) and the thiol group (-SH) of the cation. Acceptors include the oxygen atoms of the sulfonate group (-SO3-) and the nitrogen atom of another molecule. NBO analysis can reveal these interactions by identifying donor-acceptor orbital overlaps, such as the interaction between a lone pair orbital on a sulfonate oxygen and an antibonding orbital of an N-H bond (n → σ*). rsc.orgwisc.edu
QTAIM Analysis: QTAIM provides a rigorous definition of atoms within a molecule and characterizes the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de For an intermolecular interaction, the presence of a bond path between two atoms is an indicator of interaction. The properties at the bond critical point (BCP) on this path reveal the nature of the interaction.
| QTAIM Parameter at BCP | Indication for Intermolecular Interactions |
| Electron Density (ρ) | Low value indicates a non-covalent, closed-shell interaction. |
| Laplacian of Electron Density (∇²ρ) | A positive value is characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces. |
| Total Energy Density (H(r)) | A negative value for H(r) at the BCP, even with a positive ∇²ρ, can indicate a significant degree of covalent character in a strong hydrogen bond. |
This table is based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM). amercrystalassn.orgwiley-vch.de
Emerging Research Directions and Future Perspectives
Novel Applications in Sustainable Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds, and 2-aminoethanethiol is at the forefront of this movement. Its utility in sustainable chemistry is primarily linked to its role in developing environmentally benign processes and materials.
One significant area of research is the use of 2-aminoethanethiol in the development of redox-responsive polymers. These smart materials are designed to degrade or release their payload in specific environments, such as the low redox potential of the colon, which is ideal for targeted drug delivery. mdpi.com The disulfide bond, formed by the oxidation of the thiol group of cysteamine (B1669678), is susceptible to cleavage in such reducing environments. This property is being harnessed to create biodegradable polymers that break down into non-toxic byproducts, offering a sustainable alternative to conventional, non-degradable drug carriers. mdpi.com
Recent studies have also explored the use of 2-aminoethanethiol in radical-mediated hydrothiolation reactions conducted in deep eutectic solvents (DESs). semanticscholar.org These green methodologies allow for the efficient synthesis of biomolecules, with the potential for complete recycling of the reaction medium. semanticscholar.org Such processes significantly reduce the generation of hazardous waste, aligning with the core tenets of sustainable chemistry. nih.gov
| Sustainable Application Area | Role of 2-Aminoethanethiol | Research Findings |
| Redox-Responsive Polymers | Monomer or cross-linker | Creates polymers that degrade in specific biological environments for targeted drug delivery. mdpi.com |
| Green Synthesis | Thiol source in thiol-ene reactions | Enables efficient, recyclable reaction conditions in deep eutectic solvents. semanticscholar.org |
Advancements in Targeted Functionalization
The bifunctional nature of 2-aminoethanethiol, possessing both a thiol and an amino group, makes it an exceptional candidate for the targeted functionalization of a wide array of materials. This has led to significant advancements in surface chemistry and materials science.
A prominent application is the formation of self-assembled monolayers (SAMs) on various substrates, particularly gold surfaces. researchgate.netnih.gov The thiol group readily forms a strong bond with gold, leaving the amino group exposed for further modification. nih.gov This allows for the covalent attachment of a diverse range of molecules, including DNA, proteins, and fluorescent tags. nih.govnih.gov These functionalized surfaces are integral to the development of advanced biosensors, with applications in disease diagnostics and environmental monitoring. nih.gov For instance, SAMs of 2-aminoethanethiol have been used to create electrodes for the sensitive detection of biomarkers. nih.gov
Furthermore, the UV-initiated thiol-ene click reaction has been employed to functionalize polymers like polyhydroxyalkanoates (PHAs). nih.gov By introducing 2-aminoethanethiol to the polymer backbone, researchers can then attach bioactive molecules, such as peptides, to enhance the biocompatibility and cell adhesion properties of the material. nih.gov This opens up new possibilities for the development of advanced biomaterials for tissue engineering and medical implants.
| Functionalization Technique | Substrate/Material | Purpose and Outcome |
| Self-Assembled Monolayers (SAMs) | Gold (Au), Indium Arsenide (InAs) | Creation of functional surfaces for biosensors and electronics; passivation of semiconductor surfaces. researchgate.netbiointerface.org |
| Thiol-Ene Click Chemistry | Polyhydroxyalkanoates (PHAs) | Introduction of functional groups for enhanced biocompatibility and cell adhesion. nih.gov |
Interdisciplinary Research Frontiers
The unique properties of 2-Aminoethanethiol p-Toluenesulfonate are paving the way for its use in exciting interdisciplinary research areas, bridging chemistry, biology, and materials science.
In the realm of nanotechnology , 2-aminoethanethiol is utilized to stabilize and functionalize nanoparticles. nih.gov For instance, it can be used to modify the surface of gold nanoparticles to enhance their use in colorimetric detection assays. nih.gov The ability to attach specific ligands to nanoparticles via the amino group of cysteamine is crucial for developing targeted drug delivery systems and advanced imaging agents.
The intersection of bioinorganic chemistry and materials science is another promising frontier. The formation of oriented SAMs on semiconductor surfaces like Indium Arsenide (InAs) demonstrates the potential for creating new bio-electronic interfaces. biointerface.org These interfaces, where biological molecules are precisely arranged on a semiconductor material, are fundamental for the development of next-generation biosensors and bio-integrated electronic devices.
Furthermore, research into combating bacterial biofilms is exploring the use of functionalized SAMs. nih.gov By tethering antimicrobial agents to a surface using 2-aminoethanethiol as a linker, it is possible to create materials that resist biofilm formation, a critical challenge in medical devices and industrial settings. nih.gov
| Interdisciplinary Field | Application of 2-Aminoethanethiol | Potential Impact |
| Nanotechnology | Surface functionalization of nanoparticles | Development of targeted drug delivery systems and advanced diagnostic tools. nih.gov |
| Bio-electronics | Formation of SAMs on semiconductors | Creation of novel bio-integrated electronic devices and highly sensitive biosensors. biointerface.org |
| Biomaterials Science | Creation of anti-biofilm surfaces | Prevention of bacterial infections on medical implants and devices. nih.gov |
Q & A
Basic: What are the critical parameters for synthesizing 2-Aminoethanethiol p-Toluenesulfonate with high purity?
Methodological Answer:
High-purity synthesis requires strict control of stoichiometry, temperature, and reaction time. The compound is typically prepared by reacting 2-aminoethanethiol with p-toluenesulfonic acid in a polar solvent (e.g., ethanol or water) under nitrogen to prevent oxidation of the thiol group. Post-synthesis, crystallization from aqueous solutions is recommended to remove unreacted precursors. Purity is assessed via iodometric titration (minimum 98% purity) and confirmed by melting point analysis (166–170°C) .
Key Parameters Table:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Water mixture |
| Temperature | 25–40°C |
| Purification | Recrystallization |
| Purity Assay | Iodometric titration |
Advanced: How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding interactions?
Methodological Answer:
Discrepancies in crystallographic data often arise from variations in crystal packing or protonation states. To resolve these:
- Perform temperature-dependent X-ray diffraction to assess thermal effects on hydrogen bond lengths.
- Compare experimental data with computational models (e.g., DFT calculations) to validate bond angles and motifs.
- Consider the R22(8) hydrogen-bonding motif , a common pattern in sulfonate-pyrimidine systems, as a reference . Contradictions may stem from solvent inclusion or protonation at alternative sites (e.g., N1 vs. N3 in pyrimidine derivatives).
Advanced: What analytical techniques are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm. Mobile phases often combine water and acetonitrile with 0.1% trifluoroacetic acid to enhance resolution .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects sulfonate-related impurities (e.g., free p-toluenesulfonic acid).
- Karl Fischer Titration: Quantifies residual water content, critical for stability studies .
Advanced: How does the p-toluenesulfonate group influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
The p-toluenesulfonate group acts as a strong electron-withdrawing group , enhancing the electrophilicity of adjacent atoms. This facilitates nucleophilic attack at the sulfur or nitrogen centers. For example:
- In peptide coupling, the sulfonate stabilizes transition states via resonance, accelerating reaction rates.
- The group’s steric bulk may limit accessibility to certain reaction sites, requiring optimization of solvent polarity (e.g., DMF vs. THF) .
Basic: What are best practices for ensuring reproducibility in experimental protocols?
Methodological Answer:
- Storage: Store the compound in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Documentation: Record reaction conditions (pH, solvent ratios) and characterize intermediates via FTIR or NMR.
- Validation: Cross-check melting points (reference range: 166–170°C) and solubility (water-soluble, as per technical specifications) .
Advanced: How can computational modeling predict supramolecular assembly in derivatives of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solvent effects on crystal packing using force fields like AMBER or CHARMM.
- Hydrogen Bond Propensity Analysis: Tools like Mercury CSD identify preferred interaction motifs (e.g., sulfonate-NH2 interactions) .
- Synchrotron Data Integration: Combine experimental X-ray data with computational predictions to refine lattice parameters.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
